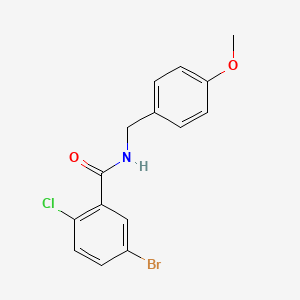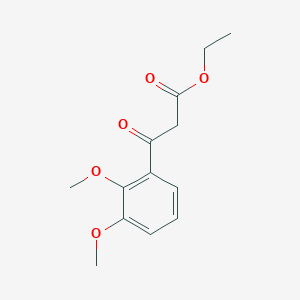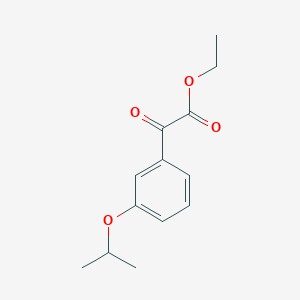
Methyl 4-(3-cyanophenyl)benzoate
Overview
Description
Methyl 4-(3-cyanophenyl)benzoate is an organic compound with the molecular formula C15H11NO2. It is also known by its IUPAC name, methyl 3’-cyano [1,1’-biphenyl]-4-carboxylate . This compound is characterized by the presence of a benzoate ester group and a cyano group attached to a biphenyl structure. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
For instance, they can undergo reactions at the benzylic position, which can be resonance stabilized . These reactions typically involve free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
It is plausible that this compound could influence cell function, given that other benzoates have been shown to have various effects on cells . For example, some benzoates can induce neural stem cells to differentiate into specific types of neurons
Molecular Mechanism
It is known that benzoates can undergo various chemical reactions, such as electrophilic aromatic substitution . In these reactions, electrophiles attack the aromatic ring of the benzoate, leading to the formation of new compounds
Temporal Effects in Laboratory Settings
It is known that benzoates can be synthesized through various reactions, such as esterification , and these reactions can be influenced by factors such as temperature and pH
Metabolic Pathways
It is known that benzoates can be metabolized by the human gut microbiome . This metabolism involves both aerobic and anaerobic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(3-cyanophenyl)benzoate can be synthesized through several methods, including esterification and Suzuki–Miyaura coupling reactions. One common method involves the reaction of 4-bromobenzoic acid with 3-cyanophenylboronic acid in the presence of a palladium catalyst under Suzuki–Miyaura coupling conditions . The reaction typically requires a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solid acid catalysts for esterification reactions. For example, zirconium and titanium-based solid acids have been shown to be effective in catalyzing the esterification of benzoic acids with methanol . This method is advantageous due to its high efficiency and the recyclability of the catalysts.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(3-cyanophenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAH) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amides or esters.
Scientific Research Applications
Methyl 4-(3-cyanophenyl)benzoate has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs with potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 4-(3-cyanophenyl)benzoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological molecules . These interactions can lead to the modulation of enzymatic activity and cellular processes.
Comparison with Similar Compounds
Methyl 4-(3-cyanophenyl)benzoate can be compared with other similar compounds, such as:
Methyl benzoate: Lacks the cyano group, making it less reactive in nucleophilic substitution reactions.
Methyl 4-cyanobenzoate: Contains a cyano group directly attached to the benzene ring, which can influence its reactivity and applications.
Methyl 4-(4-cyanophenyl)benzoate: Similar structure but with the cyano group in a different position, affecting its chemical behavior and uses.
Properties
IUPAC Name |
methyl 4-(3-cyanophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNDONDAUMRIOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362692 | |
| Record name | Methyl 4-(3-cyanophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89900-92-5 | |
| Record name | Methyl 3′-cyano[1,1′-biphenyl]-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89900-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(3-cyanophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1608072.png)







![4-p-Tolyl[1,2,4]triazole-3,5-dione](/img/structure/B1608087.png)

